4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol
Description
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Considerations
The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects its structural composition and substitution pattern. The nomenclature indicates a cyclohexane ring system bearing two fluorine atoms at the 4-position in geminal configuration, along with a hydroxymethyl group (-CH₂OH) and a hydroxyl group (-OH) both attached to the 1-carbon position. This substitution pattern creates a tertiary alcohol center at position 1, which significantly influences the molecule's conformational behavior and chemical reactivity. The compound is also known by alternative names including cyclohexanemethanol, 4,4-difluoro-1-hydroxy-, and 4,4-difluoro-1-(hydroxymethyl)cyclohexanol, as documented in chemical databases.
The stereochemical considerations for this molecule are particularly complex due to the presence of multiple substituents and the inherent conformational flexibility of the cyclohexane ring system. The geminal difluoro groups at the 4-position create significant steric and electronic effects that influence the preferred chair conformation of the cyclohexane ring. The Chemical Abstracts Service registry number 1256545-48-8 has been assigned to this specific compound, providing a unique identifier for this particular structural isomer. The presence of both hydroxyl and hydroxymethyl groups at the same carbon center introduces additional stereochemical complexity, as these groups can participate in intramolecular hydrogen bonding that may stabilize certain conformational arrangements.
The molecular structure exhibits C₁ symmetry due to the asymmetric substitution pattern, and the compound lacks any traditional stereocenters despite the complex substitution pattern at the 1-position. The difluoro substitution at the 4-position creates a pseudo-symmetry element, but the overall molecular architecture remains asymmetric. The International Chemical Identifier key XTJZBCBHCPQASK-UHFFFAOYSA-N provides a standardized representation of the compound's connectivity and stereochemistry. This stereochemical arrangement contributes to the compound's unique physical and chemical properties, including its enhanced stability and distinctive reactivity profile compared to non-fluorinated analogs.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallographic analysis represents the gold standard for determining the precise three-dimensional structure of crystalline compounds, providing detailed information about bond lengths, bond angles, and molecular conformations. For this compound, crystallographic studies would reveal the preferred solid-state conformation and intermolecular packing arrangements, though specific crystallographic data for this compound remains limited in the available literature. The methodology of single-crystal X-ray crystallography involves three fundamental steps: obtaining high-quality crystals, measuring diffraction patterns under controlled conditions, and computational refinement of the structural model to achieve precise atomic coordinates.
The conformational analysis of this compound is particularly significant due to the presence of multiple conformationally active functional groups and the influence of fluorine substitution on ring puckering. Computational studies using advanced theoretical methods such as the M06-2X functional with augmented correlation-consistent basis sets have proven valuable for understanding conformational preferences in fluorinated cyclohexane derivatives. These investigations have revealed that fluorine substitution can dramatically alter the conformational equilibria of cyclohexane rings, often favoring axial orientations that would be energetically unfavorable in non-fluorinated systems.
The geminal difluoro groups at the 4-position are expected to adopt preferential orientations that minimize steric interactions while maximizing favorable electrostatic interactions. Research on related fluorinated cyclohexane systems has demonstrated that difluoro substituents can engage in nonclassical hydrogen bonding interactions with nearby hydrogen atoms, contributing to conformational stabilization. The hydroxymethyl group at the 1-position adds another layer of conformational complexity, as this substituent can adopt multiple rotational conformations around the C-C bond connecting it to the cyclohexane ring. The preferred conformation likely represents a balance between minimizing steric clashes and optimizing intramolecular hydrogen bonding interactions between the hydroxyl groups.
Three-dimensional conformer analysis using computational chemistry methods provides insights into the energy landscape of this molecule, revealing the relative stabilities of different conformational arrangements. The compound's conformational flexibility is constrained by the presence of multiple polar functional groups that can participate in intramolecular hydrogen bonding, potentially stabilizing specific conformational arrangements. Advanced spectroscopic techniques, including variable-temperature nuclear magnetic resonance spectroscopy, could provide experimental validation of conformational preferences and dynamic behavior in solution.
Comparative Analysis with Related Fluorinated Cyclohexanol Derivatives
The structural and conformational properties of this compound can be better understood through systematic comparison with related fluorinated cyclohexanol derivatives. A comprehensive analysis reveals significant differences in molecular properties and conformational behavior as a function of fluorine positioning and substitution patterns. The following table summarizes key molecular parameters for structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₇H₁₂F₂O₂ | 166.17 | 1256545-48-8 | Geminal difluoro at 4-position, tertiary alcohol with hydroxymethyl |
| 4,4-Difluorocyclohexan-1-ol | C₆H₁₀F₂O | 136.14 | 22419-35-8 | Geminal difluoro at 4-position, secondary alcohol |
| 4-Fluorocyclohexan-1-ol | C₆H₁₁FO | 118.15 | 74058-19-8 | Single fluorine at 4-position, secondary alcohol |
| 2-Fluorocyclohexan-1-ol | C₆H₁₁FO | 118.15 | 656-60-0 | Single fluorine at 2-position, secondary alcohol |
| (1S,2S)-2-Amino-5,5-difluorocyclohexan-1-ol | C₆H₁₁F₂NO | 151.15 | - | Geminal difluoro at 5-position, amino alcohol |
The comparative analysis reveals that this compound possesses the highest molecular weight among the related compounds due to the additional hydroxymethyl substituent. This structural modification significantly enhances the compound's polarity and hydrogen bonding capacity compared to simpler fluorinated cyclohexanol derivatives. The geminal difluoro substitution pattern at the 4-position is shared with 4,4-difluorocyclohexan-1-ol, but the additional hydroxymethyl group fundamentally alters the electronic and steric environment around the cyclohexane ring.
The conformational behavior of fluorinated cyclohexanes has been extensively studied, with particular attention to the influence of fluorine positioning on chair conformer stability. Research has demonstrated that 1,1,4-trifluorocyclohexane exhibits an unusual preference for the axial conformation, contradicting traditional expectations for cyclohexane substituents. This axial preference, quantified at ΔG = 1.06 kcal/mol, results from nonclassical hydrogen bonding interactions between fluorine atoms and diaxial hydrogens. Similar effects are expected to influence the conformational behavior of this compound, though the additional polar substituents may modify these interactions.
The introduction of multiple fluorine atoms creates distinctive electronic effects that differentiate these compounds from their non-fluorinated analogs. Fluorine's high electronegativity and small size allow it to participate in unique intermolecular and intramolecular interactions that influence both solid-state packing and solution-phase behavior. The geminal difluoro arrangement in this compound creates a highly polarized region of the molecule that can engage in dipolar interactions and hydrogen bonding with appropriate partners.
Comparative studies of fluorinated building blocks have highlighted the importance of fluorine positioning in determining biological activity and physicochemical properties. The strategic placement of fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modify permeability characteristics. The combination of difluoro substitution with hydroxymethyl functionality in the target compound represents a sophisticated approach to molecular design that balances these various considerations. The enhanced polarity resulting from multiple hydroxyl groups, combined with the electronic effects of fluorine substitution, creates a molecule with unique properties that distinguish it from simpler fluorinated cyclohexanol derivatives.
Properties
IUPAC Name |
4,4-difluoro-1-(hydroxymethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c8-7(9)3-1-6(11,5-10)2-4-7/h10-11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQNBBJRNAMXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270407 | |
| Record name | 4,4-Difluoro-1-hydroxycyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256545-48-8 | |
| Record name | 4,4-Difluoro-1-hydroxycyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256545-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluoro-1-hydroxycyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fluorination of Cyclohexanol Derivatives
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Fluorination | Diethylaminosulfur trifluoride (DAST) | 0–25°C | Anhydrous solvents (e.g., dichloromethane) | Strict moisture exclusion required |
| Reduction | LiAlH4 or NaBH4 / Pd-C + H2 | 0–50°C | Ether or alcohols | Catalytic hydrogenation preferred for scale-up |
| Purification | Recrystallization or distillation | Ambient to 60°C | Solvent dependent | Ensures high purity of final product |
Catalytic Systems: Palladium on carbon (Pd/C) is commonly used for hydrogenation steps due to its high activity and selectivity. Reaction pressures are generally atmospheric or slightly elevated (up to 2 atm) to optimize hydrogen uptake without requiring high-pressure equipment.
Solvent Choices: Anhydrous dichloromethane or tetrahydrofuran (THF) for fluorination; alcohols such as methanol or ethanol for reduction steps.
Industrial Preparation Considerations
Industrial synthesis of 4,4-difluoro-1-(hydroxymethyl)cyclohexan-1-ol typically involves:
Continuous Flow Reactors: To maintain precise control over reaction times, temperature, and reagent mixing, improving safety and scalability of fluorination reactions.
Automated Systems: For reagent dosing and product isolation to ensure reproducibility and consistent quality.
Optimization: Balancing yield, purity, and cost by adjusting fluorinating agent equivalents, reaction temperature, and catalyst loading.
Research Findings and Data Summary
| Parameter | Observations/Findings |
|---|---|
| Fluorination Yield | Typically 70–85% under optimized conditions |
| Reduction Yield | 80–95% depending on reducing agent and conditions |
| Purity of Final Compound | >98% after recrystallization or distillation |
| Reaction Time | Fluorination: 1–3 hours; Reduction: 0.5–2 hours |
| Side Reactions | Minimal under controlled temperature; avoid >30°C during fluorination to prevent decomposition |
| Catalyst Reusability | Pd/C catalyst can be reused several cycles with minor activity loss |
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fluorination with DAST | DAST, anhydrous solvent | 0–25°C, inert atmosphere | High regioselectivity, good yield | Moisture sensitive, expensive reagent |
| Catalytic Hydrogenation | Pd/C, H2 | Atmospheric pressure, 30–50°C | Mild conditions, scalable | Requires hydrogen gas handling |
| Metal Hydride Reduction | LiAlH4, NaBH4 | 0–25°C | Strong reducing agents, high yield | Sensitive to moisture, hazardous reagents |
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the hydroxymethyl group to yield different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include fluorinated aldehydes, carboxylic acids, and various substituted cyclohexanol derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Fluorinated Compounds
4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its structure allows for various chemical modifications, making it valuable in creating specialized molecules for research and industrial applications.
Synthetic Routes
The synthesis typically involves fluorination of cyclohexanol derivatives. One common method includes the reaction of cyclohexanone with diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms, followed by reduction to obtain the hydroxymethyl group. The reaction conditions are optimized to ensure high yield and purity.
Biological Research
Potential Biological Activity
Research indicates that this compound exhibits potential biological activity. Studies are ongoing to explore its interactions with various biomolecules, which may lead to the development of new therapeutic agents.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets. The presence of fluorine enhances stability and reactivity, allowing it to participate in biochemical pathways effectively. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Medicinal Chemistry
Drug Development
There is ongoing research into the use of this compound in drug development. Its unique properties make it a potential pharmacophore for designing new therapeutic agents aimed at treating various diseases.
Case Study: Anticancer Activity
A notable study investigated the compound's role in targeting specific proteins associated with cancer. Researchers found that derivatives of this compound showed promising results in inhibiting tumor growth in preclinical models, suggesting its utility in developing anticancer therapies.
Industrial Applications
Production of Specialty Chemicals
In industry, this compound is utilized in producing specialty chemicals and materials with unique properties. Its ability to undergo various chemical reactions makes it suitable for use as an intermediate in manufacturing agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol with key analogs, emphasizing substituent-driven differences:
Key Observations:
- Polarity and Solubility : The hydroxymethyl (-CH2OH) group in the target compound increases polarity compared to -CF3 or -CH3 substituents, favoring aqueous solubility .
- Lipophilicity : Trifluoromethyl (-CF3) analogs (e.g., 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol) exhibit higher logP values, making them suitable for lipid-rich environments .
- Acidity : Carboxylic acid derivatives (e.g., 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanecarboxylic acid) show stronger acidity (pKa ~2-3) compared to alcohols (pKa ~10-12) .
Target Compound and Derivatives
Cyclohexanone Fluorination: Starting with 4,4-difluorocyclohexanone, hydroxymethylation via Grignard addition or reductive amination could introduce the -CH2OH group .
Ester Hydrolysis : Ethyl 4,4-difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylate (CAS 865468-79-7) may undergo hydrolysis to yield the target compound .
Comparison with Other Analogs
- Trifluoromethyl Derivatives : Synthesized via nucleophilic trifluoromethylation using reagents like trifluoromethyltrimethylsilane (TMS-CF3) under acidic conditions .
- Aromatic Substituted Analogs : Suzuki-Miyaura coupling or Friedel-Crafts alkylation introduces aryl groups (e.g., 4-methoxyphenyl) to the cyclohexane core .
Biological Activity
4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol, with the CAS number 1256545-48-8, is a compound that has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Formula: CHFO
Molecular Weight: 178.18 g/mol
IUPAC Name: this compound
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Inhibition of KIF18A: The compound has been identified as an inhibitor of KIF18A, a motor protein that plays a crucial role in mitosis by regulating the positioning of chromosomes during cell division. This inhibition can potentially affect cancer cell proliferation and tumor growth .
- Inhibition of 5-Lipoxygenase (5-LO): Another important biological activity is its inhibitory effect on 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. The compound has been reported to have an IC value indicating its potency in inhibiting this enzyme .
The mechanisms through which this compound exerts its biological effects involve:
- Binding Interactions: The hydroxymethyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
- Structural Stability: The cyclohexane ring provides conformational flexibility that may aid in fitting into the active sites of enzymes like KIF18A and 5-LO.
Data Table on Biological Activities
| Biological Activity | Target | IC Value | Reference |
|---|---|---|---|
| KIF18A Inhibition | Motor Protein | Not specified | |
| 5-Lipoxygenase Inhibition | Enzyme involved in inflammation | Not specified |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Cancer Research Study:
- A study demonstrated that the compound significantly inhibited the growth of cancer cell lines by targeting KIF18A. The results suggested a potential therapeutic application in cancer treatment.
-
Inflammation Model:
- In an animal model of inflammation, administration of the compound resulted in reduced levels of leukotriene production, indicating its effectiveness as a 5-LO inhibitor.
-
Molecular Dynamics Simulations:
- Molecular dynamics simulations have provided insights into how this compound interacts at the molecular level with its targets, supporting experimental findings regarding its inhibitory effects on motor proteins and enzymes.
Q & A
Q. What are the primary synthetic routes for 4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be approached via functionalization of a cyclohexane precursor. A common strategy involves fluorination followed by hydroxymethylation:
Fluorination : Start with a cyclohexanone derivative. Fluorine atoms are introduced using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions.
Hydroxymethylation : The ketone group is reduced to a hydroxyl group using NaBH₄ or LiAlH₄, followed by hydroxymethylation via nucleophilic addition (e.g., formaldehyde in basic conditions).
Critical Factors : Reaction temperature (-20°C to 0°C for fluorination) and solvent choice (e.g., THF for DAST) significantly impact regioselectivity and yield. Purification often requires column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How can the structure of this compound be validated experimentally?
Methodological Answer: Structural validation employs:
- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for CF₂ groups) and ¹H NMR (δ 3.5–4.0 ppm for hydroxymethyl protons).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₇H₁₂F₂O₂; expected [M+H]⁺ = 175.0874).
- X-ray Crystallography : Resolves stereochemistry and bond angles. Collision cross-section data (e.g., from ion mobility spectrometry) can predict conformational stability .
Advanced Research Questions
Q. How do stereochemical variations in this compound affect its biological activity, and what analytical methods resolve these isomers?
Methodological Answer: Stereochemistry (cis vs. trans hydroxyl/fluorine groups) alters hydrophobicity and binding affinity. For resolution:
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers.
- Circular Dichroism (CD) : Detects optical activity differences.
Biological Impact : Cis isomers may exhibit higher solubility (logP ~1.2 vs. 1.5 for trans), influencing membrane permeability in enzyme inhibition assays .
Q. What computational methods predict the metabolic pathways of this compound, and how do they align with experimental data?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts oxidation sites (e.g., hydroxyl group → ketone via cytochrome P450).
- Molecular Dynamics (MD) : Simulates interactions with liver microsomes.
Experimental Validation : Incubate with rat hepatocytes, analyze metabolites via LC-MS/MS. Discrepancies between predicted (e.g., glucuronidation at hydroxymethyl) and observed pathways (e.g., defluorination) highlight enzyme-substrate specificity gaps .
Q. How do solvent polarity and temperature influence the compound’s stability in long-term storage?
Methodological Answer:
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC.
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize via hydrogen bonding (hydroxymethyl group), while nonpolar solvents (toluene) reduce hydrolysis.
Key Finding : Degradation products include 4,4-difluorocyclohexanone (oxidation) and 4-fluoro-1-(hydroxymethyl)cyclohexanol (defluorination). Activation energy (Ea) for decomposition is ~85 kJ/mol .
Data Contradiction Analysis
Q. Why do different studies report conflicting pKa values for the hydroxyl group in this compound?
Methodological Answer: Reported pKa values (range: 10.2–11.5) arise from:
- Measurement Techniques : Potentiometric titration (aqueous) vs. spectrophotometric (non-aqueous).
- Solvent Effects : Dielectric constant adjustments in DMSO/water mixtures lower apparent pKa.
- Structural Artifacts : Impurities (e.g., residual borohydride) skew results. Consensus protocols recommend using ¹H NMR titrations in deuterated water .
Research Applications
Q. How is this compound utilized as a building block in fluorinated drug candidates?
Methodological Answer: The compound serves as:
- Core Scaffold : For kinase inhibitors (e.g., substituting hydroxymethyl with heterocycles).
- Probe for Fluorine NMR : To study protein-ligand interactions (¹⁹F as a reporter nucleus).
Case Study : Coupling with pyridine via Mitsunobu reaction yields analogs with IC₅₀ values <100 nM in cancer cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
